Cas no 90098-38-7 (Rebamipide methyl ester)

Rebamipide methyl ester structure
Rebamipide methyl ester structure
Product Name:Rebamipide methyl ester
Numero CAS:90098-38-7
MF:C20H17ClN2O4
MW:384.812984228134
CID:4557497
PubChem ID:13342146
Update Time:2024-10-26

Rebamipide methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • REBAMIPIDE METHYL ESTER
    • Rebamipide Methyl Ester (Rebamipide Impurity)
    • E82096
    • Methyl 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate
    • Rebamipide Impurity 7
    • Rebamipide Impurity 6
    • 4-Quinolinepropanoic acid, α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Rebamipide Impurity G
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Methyl α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoate (ACI)
    • OPC 12763
    • methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
    • SCHEMBL16666855
    • OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
    • 90098-38-7
    • CS-0168041
    • Rebamipide methyl ester
    • Inchi: 1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25)
    • Chiave InChI: OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(NC(C(=O)OC)CC1=CC(NC2C=CC=CC1=2)=O)=O

Proprietà calcolate

  • Massa esatta: 384.0876847 g/mol
  • Massa monoisotopica: 384.0876847 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 613
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 384.8
  • XLogP3: 2.7
  • Superficie polare topologica: 84.5

Rebamipide methyl ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Aaron
AR01X00D-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
50mg
$158.00 2025-02-12
Aaron
AR01X00D-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
100mg
$235.00 2025-02-12
Aaron
AR01X00D-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
250mg
$399.00 2025-02-12
1PlusChem
1P01WZS1-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
50mg
$187.00 2024-04-20
1PlusChem
1P01WZS1-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
100mg
$269.00 2024-04-20
1PlusChem
1P01WZS1-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
250mg
$457.00 2024-04-20

Rebamipide methyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate
Riferimento
Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds
Uchida, Minoru; Tabusa, Fujio; Komatsu, Makoto; Morita, Seiji; Kanbe, Toshimi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
Riferimento
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Methanol ,  Water ;  2 h; 48 h, 120 °C
Riferimento
Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study
Chi, Yingnan; Liu, Chuanrong; Ren, Tianming; Wang, Xiaoying; Yang, Qiuhong; et al, Crystal Growth & Design, 2016, 16(6), 3180-3189

Rebamipide methyl ester Raw materials

Rebamipide methyl ester Preparation Products

Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.